molecular formula C13H17BrN2O2 B13931485 Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate CAS No. 1131594-61-0

Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate

Katalognummer: B13931485
CAS-Nummer: 1131594-61-0
Molekulargewicht: 313.19 g/mol
InChI-Schlüssel: IELXLQHAPSCNBV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate is an organic compound with the molecular formula C13H17BrN2O2 It is a derivative of benzoic acid, featuring a bromine atom and a piperazine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate typically involves a multi-step process:

    Esterification: The carboxylic acid group of the brominated benzoic acid is esterified using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4) to form the methyl ester.

    Piperazine Substitution: The final step involves the nucleophilic substitution of the bromine atom with piperazine, typically carried out in the presence of a base such as potassium carbonate (K2CO3) in an appropriate solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The piperazine moiety can be oxidized under specific conditions.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or thiols (R-SH) in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Nucleophilic Substitution: Products depend on the nucleophile used, such as azido or thiol derivatives.

    Oxidation: Oxidized piperazine derivatives.

    Reduction: Alcohol derivatives of the ester group.

Wissenschaftliche Forschungsanwendungen

Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate involves its interaction with specific molecular targets. The piperazine moiety can interact with biological receptors, while the bromine atom and ester group contribute to its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Methyl 4-bromo-3-(piperazin-1-ylmethyl)benzoate: Similar structure but with different substitution pattern.

    Methyl 3-chloro-4-(piperazin-1-ylmethyl)benzoate: Chlorine atom instead of bromine.

    Methyl 3-bromo-4-(morpholin-1-ylmethyl)benzoate: Morpholine moiety instead of piperazine.

Uniqueness

Methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate is unique due to the specific positioning of the bromine and piperazine groups, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research applications.

Eigenschaften

CAS-Nummer

1131594-61-0

Molekularformel

C13H17BrN2O2

Molekulargewicht

313.19 g/mol

IUPAC-Name

methyl 3-bromo-4-(piperazin-1-ylmethyl)benzoate

InChI

InChI=1S/C13H17BrN2O2/c1-18-13(17)10-2-3-11(12(14)8-10)9-16-6-4-15-5-7-16/h2-3,8,15H,4-7,9H2,1H3

InChI-Schlüssel

IELXLQHAPSCNBV-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC(=C(C=C1)CN2CCNCC2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.